Entresto is classified as a dual-acting agent due to its mechanism of action, which involves both neprilysin inhibition (via sacubitril) and angiotensin receptor blockade (via valsartan). Sacubitril is a prodrug that is converted into its active metabolite, sacubitrilat, which inhibits neprilysin, an enzyme responsible for the degradation of natriuretic peptides. Valsartan, on the other hand, is an angiotensin II receptor blocker that helps to lower blood pressure and reduce strain on the heart.
The synthesis of Entresto involves the preparation of its two components: sacubitril sodium and valsartan disodium. The process typically includes several steps:
Entresto's molecular structure can be represented as follows:
The structure features a biphenyl group in sacubitril and a valproic acid derivative in valsartan, which contribute to its pharmacological properties. The crystal structure has been documented in databases such as the Cambridge Structural Database .
The primary chemical reactions involved in the synthesis of Entresto include:
Entresto functions through a dual mechanism:
This combination results in improved hemodynamics, reduced cardiac workload, and enhanced renal function .
Characterization techniques such as high-performance liquid chromatography are commonly employed to analyze purity and stability .
Entresto is primarily indicated for:
The development of Entresto (sacubitril/valsartan) represents a paradigm shift in heart failure management, originating from decades of research into neurohormonal dysregulation. Before its introduction, renin-angiotensin-aldosterone system (RAAS) inhibitors—angiotensin-converting enzyme inhibitors and angiotensin II receptor blockers—were cornerstone therapies for heart failure with reduced ejection fraction. However, mortality rates remained high, prompting exploration of complementary pathways. The natriuretic peptide system, a counter-regulatory mechanism promoting vasodilation and natriuresis, emerged as a therapeutic target. Early attempts using standalone neprilysin inhibitors failed due to compensatory RAAS activation and angiotensin II accumulation [1] [3].
This limitation catalyzed the design of dual-acting agents. Sacubitril/valsartan was developed as a molecular complex wherein sacubitril (a prodrug) and valsartan (an established angiotensin II receptor blocker) are co-crystallized in a 1:1 molar ratio. Its approval by the U.S. Food and Drug Administration in 2015 was primarily based on the landmark PARADIGM-HF trial, which demonstrated a 20% reduction in cardiovascular death or heart failure hospitalization compared to enalapril in patients with chronic heart failure and reduced ejection fraction [5] [8]. Subsequent studies expanded its applications, including recent explorations in heart failure with preserved ejection fraction and chemotherapy-induced cardiotoxicity [1] [4].
Table 1: Key Milestones in Angiotensin Receptor-Neprilysin Inhibitor Development
Year | Event | Significance |
---|---|---|
2000s | Standalone neprilysin inhibitor trials (e.g., omapatrilat) | High angioedema risk; failure due to unopposed angiotensin II accumulation |
2014 | PARADIGM-HF trial results | 20% risk reduction vs. enalapril in CV death/HF hospitalization (HFrEF) |
2015 | FDA approval for HFrEF | First-in-class angiotensin receptor-neprilysin inhibitor approval |
2021–2024 | Label expansions (e.g., pediatric HF; HFpEF in specific subgroups) | Broadened indications based on ejection fraction and age |
Entresto’s efficacy stems from simultaneous targeting of two pathophysiological axes: potentiation of vasoprotective peptides via neprilysin inhibition and blockade of deleterious angiotensin II effects. Sacubitril is hydrolyzed to active sacubitrilat (LBQ657), which inhibits neprilysin (neutral endopeptidase)—an enzyme that degrades natriuretic peptides (atrial natriuretic peptide, brain natriuretic peptide), bradykinin, and adrenomedullin. This inhibition elevates circulating levels of these peptides, enhancing vasodilation, sodium excretion, and antifibrotic activity [1] [3]. Crucially, neprilysin also degrades angiotensin II. Unopposed neprilysin inhibition would thus increase angiotensin II, exacerbating vasoconstriction and remodeling—a limitation overcome by combining sacubitril with valsartan [2] [6].
Valsartan selectively blocks angiotensin II type 1 receptors, mitigating angiotensin II–mediated vasoconstriction, aldosterone release, and cardiac fibrosis. The synergy between these components is mechanistic and clinical:
Table 2: Molecular Pathways Modulated by Entresto
Target Pathway | Key Effectors | Biological Outcome |
---|---|---|
Neprilysin inhibition | ↑ Atrial natriuretic peptide, brain natriuretic peptide, cGMP | Vasodilation; natriuresis; antifibrosis |
Angiotensin II blockade | ↓ Angiotensin II; ↓ aldosterone | Reduced vasoconstriction; attenuated remodeling |
Cross-talk effects | ↓ TGF-β1; ↓ MMP-9; ↑ Sirt3/MnSOD | Antioxidant; anti-inflammatory; improved energetics |
Heart failure pathophysiology involves a maladaptive imbalance between vasoconstrictive/remodeling pathways (RAAS, sympathetic nervous system) and compensatory vasodilatory systems (natriuretic peptides). While RAAS inhibitors partially correct this imbalance, they do not address natriuretic peptide deficiency. Conversely, neprilysin inhibition alone increases angiotensin II, negating benefits [1] [2]. The sacubitril/valsartan combination restores equilibrium through:
Experimental evidence further elucidates organ-level benefits:
Thus, the combination addresses a broader spectrum of heart failure drivers than either component alone, translating into reduced ventricular arrhythmias, sudden death, and hospitalizations in clinical trials [6] [8].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9